N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Descripción

Molecular Architecture and IUPAC Nomenclature

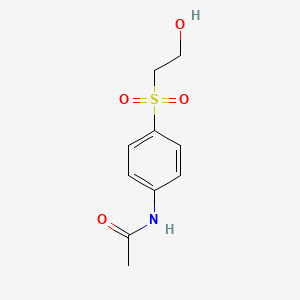

N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide represents a sulfonamide derivative characterized by a unique structural arrangement incorporating both acetamide and sulfonyl functional groups. The compound possesses the molecular formula C10H13NO4S with a precise molecular weight of 243.28 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature guidelines, the systematic name of this compound is N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide.

The molecular architecture features a central para-substituted phenyl ring with an acetamide group (-NHCOCH3) at one terminus and a hydroxyethylsulfonyl moiety (-SO2CH2CH2OH) at the opposing position. This arrangement creates a linear molecular topology with distinct hydrophilic and hydrophobic regions that contribute to its chemical behavior. The compound is identified in chemical databases through its unique InChIKey XIICKRYAUAVEQS-UHFFFAOYSA-N, which serves as its chemical fingerprint.

The structural representation can be expressed using the SMILES notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO, which encodes the atomic connectivity and bond arrangements within the molecule. The molecule contains several key functional groups that define its reactivity profile:

| Functional Group | Position | Chemical Formula |

|---|---|---|

| Acetamide | Para-position on phenyl ring | -NHCOCH3 |

| Sulfonyl | Para-position on phenyl ring | -SO2- |

| Primary alcohol | Terminal position of sulfonyl substituent | -CH2CH2OH |

| Aromatic ring | Central molecular scaffold | C6H4 |

The compound is registered with Chemical Abstracts Service under the CAS registry number 27375-52-6, which provides its unique identifier within chemical literature and regulatory frameworks.

Crystallographic Analysis and Conformational Studies

The crystallographic properties of this compound reveal important structural characteristics that influence its physical and chemical behavior. Although direct single-crystal X-ray diffraction data specifically for this compound is limited in published literature, comparative analyses with structurally related sulfonamide derivatives provide valuable insights into its likely conformational preferences.

The molecular conformation is characterized by three primary planar segments: the acetamide group, the phenyl ring, and the sulfonyl moiety. These segments adopt specific orientations relative to each other, influenced by electronic and steric factors. The phenyl ring typically remains planar, serving as a rigid central scaffold connecting the acetamide and sulfonyl functional groups. The acetamide group (-NHCOCH3) generally maintains coplanarity with the phenyl ring due to conjugation between the nitrogen lone pair and the aromatic system.

The sulfonyl group typically adopts a tetrahedral geometry with the oxygen atoms positioned to minimize steric interactions with neighboring groups. The hydroxyethyl chain attached to the sulfonyl group likely exhibits rotational flexibility, with conformational preferences influenced by potential intramolecular hydrogen bonding between the terminal hydroxyl group and sulfonyl oxygen atoms. This flexibility contributes to the overall conformational landscape of the molecule.

Crystallographic studies of related acetanilide derivatives suggest that molecules of this class typically form extensive intermolecular hydrogen bonding networks in the solid state. The N-H group of the acetamide moiety commonly serves as a hydrogen bond donor, while the sulfonyl oxygen atoms and the terminal hydroxyl group can function as hydrogen bond acceptors. These interaction patterns are critical determinants of crystal packing arrangements:

| Hydrogen Bond Type | Donor | Acceptor | Approximate Bond Distance (Å) |

|---|---|---|---|

| N-H···O | Acetamide N-H | Sulfonyl O | 2.8-3.1 |

| O-H···O | Hydroxyl O-H | Sulfonyl O | 2.7-3.0 |

| C-H···O | Aromatic C-H | Carbonyl O | 3.2-3.5 |

The crystal system of this compound has not been definitively characterized, but related sulfonamide structures frequently crystallize in monoclinic or triclinic systems with Z values typically ranging from 2 to 4 molecules per unit cell. The presence of both hydrogen bond donors and acceptors often leads to the formation of complex three-dimensional networks in the crystal lattice, contributing to the physicochemical properties observed in the solid state.

Spectroscopic Profiling (FT-IR, NMR, MS)

Spectroscopic analysis provides crucial information for elucidating the structural features of this compound. Multiple complementary techniques offer a comprehensive understanding of its molecular architecture.

Fourier-Transform Infrared (FT-IR) spectroscopy reveals characteristic vibrational modes associated with the functional groups present in the molecule. Drawing from comparable acetanilide-based structures, the FT-IR spectrum of this compound would display several signature absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-3250 | N-H stretching (acetamide) | Strong |

| 3400-3200 | O-H stretching (hydroxyl) | Broad, medium |

| 3080-3030 | Aromatic C-H stretching | Weak |

| 2950-2850 | Aliphatic C-H stretching | Medium |

| 1680-1650 | C=O stretching (amide I) | Strong |

| 1550-1530 | N-H bending (amide II) | Medium |

| 1320-1280 | Asymmetric S=O stretching | Strong |

| 1150-1120 | Symmetric S=O stretching | Strong |

| 1050-1030 | C-O stretching (hydroxyl) | Medium |

| 850-800 | Para-substituted aromatic ring | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and atomic connectivity. The proton (¹H) NMR spectrum of this compound would exhibit several characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.5-10.2 | Singlet | 1H | NH (acetamide) |

| 7.6-7.8 | Doublet | 2H | Aromatic protons (ortho to sulfonyl) |

| 7.4-7.6 | Doublet | 2H | Aromatic protons (ortho to acetamide) |

| 4.0-4.1 | Triplet | 2H | -CH₂OH |

| 3.4-3.6 | Triplet | 2H | -SO₂CH₂- |

| 3.0-3.2 | Singlet | 1H | -OH |

| 2.0-2.2 | Singlet | 3H | -COCH₃ |

Carbon-13 (¹³C) NMR spectroscopy would reveal the distinct carbon environments within the molecule:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168-170 | C=O (acetamide) |

| 142-144 | Aromatic C (ipso to NH) |

| 136-138 | Aromatic C (ipso to SO₂) |

| 128-130 | Aromatic CH (meta to NH) |

| 118-120 | Aromatic CH (ortho to NH) |

| 58-60 | -CH₂OH |

| 54-56 | -SO₂CH₂- |

| 24-26 | -COCH₃ |

Mass spectrometry analysis provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak at m/z 243, corresponding to the molecular weight of C10H13NO4S. Characteristic fragmentation patterns would include:

| m/z | Fragment Assignment |

|---|---|

| 243 | Molecular ion [M]⁺ |

| 228 | [M-CH₃]⁺ |

| 201 | [M-CH₃CO]⁺ |

| 183 | [M-CH₃CO-H₂O]⁺ |

| 156 | [CH₃CONHC₆H₄]⁺ |

| 135 | [SO₂CH₂CH₂OH]⁺ |

| 108 | [C₆H₄NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

The combination of these spectroscopic techniques provides comprehensive structural confirmation and allows for precise characterization of this compound.

Comparative Analysis with Structural Analogues

This compound shares structural relationships with several sulfonamide derivatives, allowing for informative comparisons that highlight the influence of specific structural features on molecular properties. This comparative analysis explores the similarities and differences with close structural analogues.

N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]acetamide (CAS: 17262-65-6) represents a close structural relative that contains an additional hydroxyethyl group attached to the sulfonamide nitrogen. This structural difference results in significantly altered electronic distribution around the sulfonamide group and modified hydrogen bonding capabilities:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C10H13NO4S | 243.28 | -SO₂CH₂CH₂OH group |

| N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]acetamide | C12H18N2O5S | 302.35 | -SO₂N(CH₂CH₂OH)₂ group |

The presence of a nitrogen atom in the bis(2-hydroxyethyl)sulfamoyl derivative introduces greater conformational flexibility and enhanced hydrogen bonding potential through the additional hydroxyl group. These structural differences influence crystal packing arrangements and solubility properties.

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide (CAS: 20535-76-6) represents another important structural analogue with an amino group inserted between the sulfonyl moiety and the hydroxyethyl chain. This modification alters the electronic character and hydrogen bonding capabilities of the molecule:

| Property | This compound | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide |

|---|---|---|

| Molecular Formula | C10H13NO4S | C10H14N2O4S |

| Molecular Weight | 243.28 | 258.30 |

| Sulfonyl Linkage | Direct -SO₂CH₂CH₂OH | -SO₂NHCH₂CH₂OH |

| H-bond Donor Count | 2 | 3 |

| H-bond Acceptor Count | 5 | 6 |

The insertion of the amino group in the latter compound introduces an additional hydrogen bond donor site and alters the conformational preferences around the sulfonyl group. This structural modification affects crystal packing, solubility characteristics, and potentially influences spectroscopic properties.

N-((4-(acetylamino)phenyl)sulfonyl)acetamide (CAS: 5626-90-4) represents a variant where the hydroxyethyl chain is replaced with an acetamido group. This structural modification significantly alters the polarity distribution within the molecule:

| Feature | This compound | N-((4-(acetylamino)phenyl)sulfonyl)acetamide |

|---|---|---|

| Terminal Group | -CH₂CH₂OH | -NHCOCH₃ |

| Molecular Weight | 243.28 | 256.28 |

| Polarity Distribution | Localized at terminal hydroxyl | Distributed across second amide |

| IR Characteristic Bands | Single amide I band (~1670 cm⁻¹) | Two amide I bands (~1670, ~1690 cm⁻¹) |

The presence of a second acetamide group in N-((4-(acetylamino)phenyl)sulfonyl)acetamide creates a more symmetrical arrangement of hydrogen bonding sites and introduces unique spectral features.

These comparative analyses demonstrate that subtle structural modifications around the central sulfonamide core significantly impact the physicochemical properties of these molecules. The position and nature of substituents influence conformational preferences, hydrogen bonding networks, and ultimately the three-dimensional architecture both in solution and solid states.

Propiedades

IUPAC Name |

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(13)11-9-2-4-10(5-3-9)16(14,15)7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICKRYAUAVEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067305 | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27375-52-6 | |

| Record name | N-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27375-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027375526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(2-hydroxyethyl)sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Preparation of 4-Acetamidobenzenesulfinic Acid

- Reactants:

- 4-Acetamidobenzenesulfonyl chloride (4-ASC)

- Sodium sulfite

- Sodium bicarbonate

- Conditions:

- Temperature: 30–35 °C

- Reaction Time: 1.5–2 hours

- Procedure:

- 4-ASC is reacted with sodium sulfite and sodium bicarbonate in water.

- The mixture is cooled to 10 °C, and salt is removed by filtration.

- The filtrate is acidified with hydrochloric acid to precipitate 4-acetamidobenzenesulfinic acid.

Step 2: Alkylation with Chloroethanol to form Target Compound

- Reactants:

- 4-Acetamidobenzenesulfinic acid (from Step 1)

- Chloroethanol

- Conditions:

- pH: Maintained at 7.5–8

- Temperature: 96–100 °C

- Reaction Time: 8–10 hours

-

- Suspend 4-acetamidobenzenesulfinic acid in water.

- Adjust pH to 7.5–8.

- Add chloroethanol dropwise while maintaining temperature and pH.

- After reaction completion, cool the mixture to precipitate this compound.

-

- Yield: >90%

- Purity: >99% (HPLC)

-

- Raw materials are easily available.

- Simple operation suitable for industrial scale.

- High yield and purity.

- Economically and socially beneficial due to efficiency and scalability.

| Step | Reactants | Conditions | Time | Outcome |

|---|---|---|---|---|

| 1 | 4-ASC, Sodium sulfite, NaHCO3 | 30–35 °C, pH control | 1.5–2 hours | 4-Acetamidobenzenesulfinic acid |

| 2 | 4-Acetamidobenzenesulfinic acid, Chloroethanol | 96–100 °C, pH 7.5–8 | 8–10 hours | This compound |

This method is detailed in Chinese patent CN102442929A and represents a significant advancement in the preparation of this compound.

Reaction Mechanism Insights

- The first step involves nucleophilic substitution where sodium sulfite attacks the sulfonyl chloride to form sulfinic acid intermediate.

- The second step is an alkylation reaction where chloroethanol reacts with the sulfinic acid group, introducing the 2-hydroxyethyl moiety via nucleophilic substitution.

- Maintaining pH and temperature is critical to avoid side reactions and ensure high purity.

Comparative Analysis of Preparation Methods

| Aspect | Acetylation of 4-Aminophenyl Sulfone | Two-Step Sulfinic Acid Route (Patent CN102442929A) |

|---|---|---|

| Raw Material Availability | Moderate | High |

| Reaction Complexity | Low to moderate | Moderate |

| Reaction Time | 2–4 hours | Total ~10 hours |

| Temperature Range | 50–70 °C | 30–35 °C (step 1), 96–100 °C (step 2) |

| Yield | Moderate to high | >90% |

| Purity | Moderate | >99% (HPLC) |

| Industrial Suitability | Limited | High |

| Cost Efficiency | Moderate | High |

Summary of Research Findings

- The two-step method via 4-acetamidobenzenesulfinic acid is preferred for industrial production due to its high yield, purity, and cost-effectiveness.

- The acetylation method remains useful for laboratory-scale synthesis and research purposes.

- Control of pH and temperature is essential in both methods to optimize product quality.

- The two-step process also allows for easier purification and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted acetamide compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

N-(4-((2-Hydroxyethyl)Sulfonyl)Phenyl)Acetamide has been investigated for its potential therapeutic effects. Its structure allows for interactions that can lead to the development of drugs targeting various diseases.

- Anti-inflammatory Effects : Research indicates that compounds with sulfonamide groups exhibit anti-inflammatory properties. This compound may inhibit inflammatory pathways in diseases such as arthritis and asthma.

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess antimicrobial properties. The specific application of this compound in this context is under investigation, with preliminary results suggesting effectiveness against certain bacterial strains.

Material Science

Polymer Chemistry

The compound can be utilized as a precursor in the synthesis of polymers with enhanced properties. Its sulfonyl group contributes to the thermal stability and mechanical strength of polymer matrices.

- Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Solubility in Organic Solvents | Moderate |

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to interact with biological molecules makes it a candidate for enzyme inhibition studies. Its sulfonamide group can mimic substrates or inhibitors in enzymatic reactions.

- Case Study : A study demonstrated that derivatives of sulfonamides can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The specific effects of this compound on this enzyme are being explored to assess its potential as a therapeutic agent.

Analytical Chemistry

Analytical Applications

this compound can serve as a standard in analytical methods such as HPLC (High Performance Liquid Chromatography), aiding in the quantification of similar compounds.

- Table 2: Analytical Properties

| Method | Application |

|---|---|

| HPLC | Quantification of related compounds |

| UV-Vis Spectroscopy | Determination of concentration |

Mecanismo De Acción

The mechanism of action of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparación Con Compuestos Similares

Structural Differences

The compound differs from analogs primarily in the substituent attached to the sulfonyl group. Key comparisons include:

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to analogs with aromatic or alkyl substituents (e.g., piperazinyl or nitro-furylmethyl groups). For instance, N-(4-methoxyphenyl)acetamide () has moderate aqueous solubility (logP ~1.8) , while the hydroxyethyl variant may exhibit improved hydrophilicity.

- logP : Estimated logP values (via computational tools) suggest the target compound (logP ~0.5) is less lipophilic than N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (logP ~1.2) due to the polar hydroxyl group .

Pharmacological Activities

- Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol, attributed to sulfonamide-mediated COX inhibition . The hydroxyethyl variant may modulate this activity via altered binding affinity.

- Anti-Inflammatory Effects: Compounds 36 and 37 () showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide acetamides broadly target pain pathways .

- Antimicrobial Potential: Sulfamoyl-containing analogs like N-(P-sulfamoylphenethyl)acetamide (Glipizide impurity) are linked to sulfonamide antibiotics, implying possible antibacterial applications for the hydroxyethyl variant .

Actividad Biológica

N-(4-((2-Hydroxyethyl)Sulfonyl)Phenyl)Acetamide, with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol, is an organic compound that has garnered attention for its biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| CAS Number | 27375-52-6 |

| Boiling Point | 206.87 °C |

| Density | 1.3528 g/cm³ |

| Water Solubility | 2 g/L at 30 °C |

This compound exhibits its biological effects primarily through the modulation of inflammatory pathways. The compound has been shown to:

- Inhibit Pro-inflammatory Cytokines: It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β while enhancing anti-inflammatory cytokines like IL-10 .

- Alter Oxidative Stress Markers: The compound influences oxidative stress levels, which are critical in various inflammatory conditions .

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, the administration of this compound resulted in:

- Reduced Paw Edema: A significant decrease in paw swelling was observed, suggesting effective anti-arthritic activity.

- Lower Serum Cytokine Levels: The treatment led to decreased levels of IL-1β and TNF-α, indicating a reduction in systemic inflammation .

Case Studies and Clinical Applications

- Adjuvant-Induced Arthritis Model:

- Oxidative Stress Mitigation:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other sulfonamide derivatives:

| Compound Name | Mechanism of Action | Similarity to this compound |

|---|---|---|

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Anti-inflammatory through cytokine modulation | Shares sulfonamide group; different substituents affect activity |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Anticancer properties | Similar structural framework; distinct biological targets |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer: The compound is typically synthesized via sulfonylation of 4-aminophenylacetamide using 2-hydroxyethylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) to neutralize HCl byproducts . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires controlled reaction temperatures (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of This compound?

- Methodological Answer: Structural validation employs:

- NMR : ¹H NMR (DMSO-d6) for aromatic protons (δ 7.5–8.1 ppm), hydroxyethyl protons (δ 3.4–3.7 ppm), and acetamide methyl (δ 2.1 ppm). ¹³C NMR confirms sulfonyl (δ 55–60 ppm) and carbonyl (δ 170 ppm) groups .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 289.3 (C₁₀H₁₃N₂O₄S) .

Q. What methods are recommended for assessing solubility and stability in preclinical studies?

- Methodological Answer:

- Solubility : Use the shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO for stock solutions) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines) and track degradation products .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay variability. Resolve via:

- Orthogonal Assays : Compare results from MIC (broth dilution) and agar diffusion for antimicrobial activity; use ELISA (TNF-α/IL-6 quantification) for anti-inflammatory profiling .

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends. Adjust for variables like cell line (HEK293 vs. RAW264.7) or dosage (IC₅₀ vs. EC₅₀) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer:

- SPR (Surface Plasmon Resonance) : Screen binding affinity to targets like COX-2 or NF-κB. Immobilize recombinant proteins on sensor chips and measure real-time interaction kinetics .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., sulfotransferases) to identify binding motifs. Resolve structures at ≤2.0 Å resolution .

- Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., TLR4) in cell models to observe activity loss .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer:

- Core Modifications : Synthesize analogs by replacing the hydroxyethyl group with methyl, propyl, or benzyl sulfonyl groups. Test in vitro (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing hydrogen bonding (e.g., -OH → -OCH₃) or hydrophobic interactions .

- ADMET Profiling : Assess analogs for permeability (Caco-2 monolayers), metabolic stability (human liver microsomes), and toxicity (Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.